molecular formula C20H30FN3O2 B3787684 1-(4-fluorobenzyl)-3-hydroxy-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone

1-(4-fluorobenzyl)-3-hydroxy-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone

Cat. No.: B3787684
M. Wt: 363.5 g/mol
InChI Key: IJDZMGNSGDEPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)piperazine is a fluorinated building block . It’s a precursor involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .


Molecular Structure Analysis

The empirical formula of 1-(4-fluorobenzyl)piperazine is C11H15FN2 and its molecular weight is 194.25 . The SMILES string representation is Fc1ccc(CN2CCNCC2)cc1 .


Physical and Chemical Properties Analysis

1-(4-fluorobenzyl)piperazine is a solid with an assay of 97% .

Safety and Hazards

1-(4-fluorobenzyl)piperazine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3. It may cause respiratory irritation. The safety precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-hydroxy-3-[(4-propan-2-ylpiperazin-1-yl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O2/c1-16(2)23-12-10-22(11-13-23)15-20(26)8-3-9-24(19(20)25)14-17-4-6-18(21)7-5-17/h4-7,16,26H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDZMGNSGDEPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2(CCCN(C2=O)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorobenzyl)-3-hydroxy-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone
Reactant of Route 2
Reactant of Route 2
1-(4-fluorobenzyl)-3-hydroxy-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone
Reactant of Route 3
1-(4-fluorobenzyl)-3-hydroxy-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone
Reactant of Route 4
1-(4-fluorobenzyl)-3-hydroxy-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone
Reactant of Route 5
1-(4-fluorobenzyl)-3-hydroxy-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone
Reactant of Route 6
Reactant of Route 6
1-(4-fluorobenzyl)-3-hydroxy-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone

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